ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
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Overview
Description
Ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that is used in scientific research. It is a member of the family of compounds known as glycine derivatives and has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is not fully understood. It is believed to exert its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It may also act by inhibiting the activity of DPP-4, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antinociceptive effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and as an inhibitor of the enzyme DPP-4, which is involved in the regulation of glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One direction is to further investigate its mechanism of action and how it exerts its anti-inflammatory, analgesic, and antinociceptive effects. Another direction is to study its potential use in the treatment of neuropathic pain and as an inhibitor of DPP-4. Additionally, it may be worthwhile to investigate the potential use of this compound in combination with other therapeutic agents to enhance its effects.
Synthesis Methods
Ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is synthesized by reacting ethyl 4-aminobenzoate with N-(4-methylphenyl)-N-(methylsulfonyl)glycine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature for several hours. The resulting product is purified by column chromatography to obtain the pure compound.
Scientific Research Applications
Ethyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and antinociceptive effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Properties
IUPAC Name |
ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-19(23)15-7-9-16(10-8-15)20-18(22)13-21(27(3,24)25)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLWSCRKGNASLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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